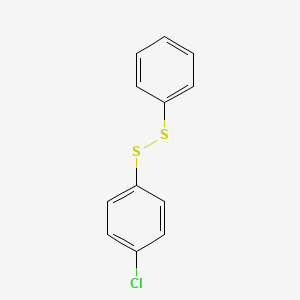

1-Chloro-4-(phenyldithio)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(phenyldisulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClS2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWGHEZSJWEUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187580 | |

| Record name | 1-Chloro-4-(phenyldithio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33965-85-4 | |

| Record name | 1-Chloro-4-(phenyldithio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(phenyldithio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Phenyldithio Benzene

Reactions Involving the Disulfide Bond

The sulfur-sulfur bond is the most reactive site in the 1-chloro-4-(phenyldithio)benzene molecule. Its reactions are central to the utility of this compound in synthetic chemistry.

The disulfide bond can be cleaved through several mechanisms, including homolytic, heterolytic, and metal-catalyzed pathways, typically resulting in the formation of thiyl radicals or thiolates.

The photolysis of disulfides, including unsymmetrical ones like this compound, proceeds through the homolytic cleavage of the sulfur-sulfur bond upon irradiation with ultraviolet light. researchgate.net This process generates two distinct thiyl radicals, in this case, a 4-chlorophenylthiyl radical and a phenylthiyl radical. The primary process in the photolysis of disulfide vapors is the direct production of two thiyl radicals. researchgate.net

These highly reactive radical species can then participate in a variety of subsequent reactions. A common pathway is the attack of a thiyl radical on the S-S bond of an intact disulfide molecule, leading to a chain reaction. cdnsciencepub.comcdnsciencepub.com In the photolysis of mixtures of different disulfides, this chain reaction leads to the formation of an unsymmetrical disulfide as the major product, eventually reaching a photostationary state. researchgate.netcdnsciencepub.com The quantum yield for such processes can be exceptionally high, indicating an efficient chain-propagating step. cdnsciencepub.com The formation of these products can be suppressed by the addition of radical scavengers like nitric oxide. researchgate.net

Initial Cleavage: Cl-C₆H₄-S-S-C₆H₅ + hν → Cl-C₆H₄-S• + •S-C₆H₅

Propagation: Cl-C₆H₄-S• + Cl-C₆H₄-S-S-C₆H₅ → Cl-C₆H₄-S-S-C₆H₄-Cl + •S-C₆H₅ •S-C₆H₅ + Cl-C₆H₄-S-S-C₆H₅ → C₆H₅-S-S-C₆H₅ + Cl-C₆H₄-S•

These reactions lead to an equilibrium mixture of the symmetrical disulfides, bis(4-chlorophenyl) disulfide and diphenyl disulfide, alongside the starting unsymmetrical disulfide.

In the presence of nucleophiles, particularly thiolates (RS⁻), the disulfide bond of this compound can undergo heterolytic cleavage. researchgate.net This reaction, known as thiol-disulfide exchange, is a fundamental process in biochemistry and is synthetically useful for creating new, unsymmetrical disulfides. researchgate.netnih.gov The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov

This attack proceeds via an Sₙ2-type mechanism, where the attacking nucleophile approaches along the axis of the S-S bond. researchgate.net This requirement for collinearity imposes significant steric constraints on the reaction. researchgate.net The result of the attack is the formation of a new disulfide bond and the release of a new thiolate leaving group. researchgate.net

For this compound reacting with a generic thiolate (R-S⁻), the two possible reactions are:

Attack at the sulfur bonded to the chlorophenyl group: R-S⁻ + Cl-C₆H₄-S-S-C₆H₅ → R-S-S-C₆H₄-Cl + ⁻S-C₆H₅

Attack at the sulfur bonded to the phenyl group: R-S⁻ + Cl-C₆H₄-S-S-C₆H₅ → R-S-S-C₆H₅ + Cl-C₆H₄-S⁻

The favored pathway and the position of the equilibrium depend on the relative stability of the participating thiolates. The pKa values of the corresponding thiols can often be used to predict the direction of the exchange, as the reaction tends to favor the formation of the more stable thiolate (from the thiol with the lower pKa). nih.gov

Disulfides can be efficiently reduced to their corresponding thiols using various reducing agents. nih.gov Hydrogen gas is a convenient and atom-economical choice, and this reduction can be effectively catalyzed by rhodium complexes. nih.govnih.gov Complexes such as RhH(PPh₃)₄ are known to catalyze the hydrogenation of disulfides to thiols. nih.govresearchgate.net The reduction of this compound would yield a mixture of 4-chlorothiophenol (B41493) and thiophenol.

The general catalytic cycle involves the activation of both the disulfide and the hydrogen molecule by the rhodium center. This process serves as a convenient method to generate often unstable and odorous thiols in situ for subsequent reactions. nih.gov For instance, rhodium catalysts can facilitate the reductive coupling of disulfides with alkyl halides using hydrogen as the reductant, providing a direct route to unsymmetrical sulfides. nih.gov

Interestingly, the reverse reaction, the oxidation of thiols to disulfides using oxygen, can also be catalyzed by rhodium complexes, such as a system of RhH(PPh₃)₄ and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). nih.govmdpi.com This interconversion highlights the utility of rhodium catalysis in controlling the thiol-disulfide equilibrium. nih.gov

| Reduction Method | Catalyst/Reagent | Products | Key Features |

| Hydrogenation | RhH(PPh₃)₄ / H₂ | 4-Chlorothiophenol & Thiophenol | Utilizes hydrogen gas as the reducing agent. nih.govresearchgate.net |

| Reductive Coupling | RhCl(PPh₃)₃ / H₂ / Et₃N | Unsymmetrical Sulfides | Couples the resulting thiolates with alkyl halides in one pot. nih.gov |

The sulfur atoms in the disulfide bond are in a low oxidation state and can be oxidized to form various S-O bonded species. The controlled oxidation of disulfides can lead to thiosulfinates (disulfide S-oxides) and thiosulfonates (disulfide S-dioxides). mdpi.com However, for the synthesis of simple aryl sulfoxides, a more common route involves the oxidation of a corresponding sulfide (B99878), which can be derived from the disulfide.

The direct, selective oxidation of an unsymmetrical disulfide like this compound to a single sulfoxide (B87167) product, 1-chloro-4-(phenylsulfinyl)benzene, is challenging due to the presence of two non-equivalent sulfur atoms and the potential for over-oxidation. A more controlled and common synthetic approach involves the oxidation of the corresponding sulfide, 1-chloro-4-(phenylthio)benzene.

While direct oxidation of the disulfide is complex, the target sulfoxide, 1-chloro-4-(phenylsulfinyl)benzene, is a known compound. bldpharm.com It exists as a chiral molecule, with the (R)-enantiomer being commercially available. bldpharm.com The synthesis of such aryl sulfoxides is a key transformation in organic chemistry.

Further oxidation of the sulfide or sulfoxide leads to the corresponding sulfone. For example, (E)-1-Chloro-4-(2-(phenylsulfonyl)vinyl)benzene is a related sulfonyl compound that has been synthesized and characterized. chemsynthesis.comscispace.comrsc.org The preparation of these higher oxidation state sulfur compounds often involves reagents like m-chloroperoxybenzoic acid or other peroxy acids.

| Oxidation Product | CAS Number | Molecular Formula | Key Characteristics |

| (R)-1-Chloro-4-(phenylsulfinyl)benzene | 2184973-82-6 | C₁₂H₉ClOS | A chiral sulfoxide. bldpharm.com |

| (E)-1-Chloro-4-(2-(phenylsulfonyl)vinyl)benzene | 34101-22-9 | C₁₄H₁₁ClO₂S | A vinyl sulfone derivative. chemsynthesis.comscispace.com |

Oxidation to Sulfinyl and Sulfonyl Derivatives

Formation of Higher Oxidation State Sulfur Compounds

The disulfide bond in this compound is susceptible to oxidation, leading to the formation of sulfur compounds with higher oxidation states. libretexts.org The oxidation state of sulfur can range from -2 to +6. libretexts.orgdoubtnut.com Mild oxidation typically converts thiols to disulfides. libretexts.org However, more vigorous oxidation of disulfides can yield thiosulfinates and thiosulfonates. For instance, the oxidation of this compound can produce S-(4-chlorophenyl) benzenethiosulfonate and phenyl 4-chlorobenzenethiosulfonate. lookchem.com Further oxidation can lead to the cleavage of the sulfur-sulfur bond, ultimately forming sulfonic acids. libretexts.org The specific products obtained depend on the nature of the oxidizing agent and the reaction conditions.

| Oxidizing Agent | Resulting Sulfur Compound | Oxidation State of Sulfur |

| Mild (e.g., air) | Disulfide (no change) | -1 |

| Peroxy acids | Thiosulfinate | +1, -1 |

| Stronger oxidants | Thiosulfonate | +2, -2 |

| Vigorous (e.g., KMnO4) | Sulfonic acid | +6 |

Disulfide Exchange Equilibria and Kinetics

Disulfide exchange reactions are a characteristic feature of compounds containing a sulfur-sulfur bond. nih.gov In these reactions, a thiol interacts with a disulfide, leading to the formation of a new disulfide and a new thiol. nih.gov This process proceeds through a thiolate nucleophile attacking one of the sulfur atoms of the disulfide bond in an SN2-type reaction. nih.gov

The equilibrium and kinetics of disulfide exchange involving this compound are influenced by the electronic properties of the substituents on the aromatic rings. The presence of the electron-withdrawing chlorine atom on one of the phenyl rings can affect the stability of the disulfide bond and the rate of exchange. These reactions are crucial in various chemical and biological processes, including protein folding and the regulation of enzyme activity. nih.gov

Reactions of the Chlorinated Aromatic Moiety

The chloro-substituted phenyl ring of this compound can undergo reactions typical of aryl halides. scribd.com These include nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Phenyl Ring

Aryl halides, such as this compound, are generally less reactive towards nucleophilic substitution than alkyl halides due to the strength of the carbon-halogen bond. scribd.comlibretexts.org However, under specific conditions, particularly with strong nucleophiles or when the aromatic ring is activated by electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur. libretexts.orguomustansiriyah.edu.iq

Displacement with Sulfur-Containing Nucleophiles (e.g., Sodium Disulfide)

The chlorine atom in this compound can be displaced by sulfur-containing nucleophiles. For example, reaction with sodium disulfide (Na2S2) would be expected to yield a bis(disulfide) species, further extending the sulfur-containing network of the molecule. This type of reaction is a powerful tool for the synthesis of complex organosulfur compounds.

Mechanisms of Aryl Halide Reactivity

Nucleophilic aromatic substitution on aryl halides typically proceeds through one of two primary mechanisms: the addition-elimination (SNAr) mechanism or the elimination-addition (benzyne) mechanism. egyankosh.ac.inlibretexts.org

The SNAr mechanism involves two steps. uomustansiriyah.edu.iq First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. egyankosh.ac.inlibretexts.org The presence of electron-withdrawing groups at the ortho and/or para positions to the halogen can stabilize this intermediate, thereby facilitating the reaction. egyankosh.ac.inlibretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

The benzyne (B1209423) mechanism, on the other hand, occurs under strongly basic conditions and involves the elimination of a proton and the halide ion to form a highly reactive benzyne intermediate. uomustansiriyah.edu.iqlibretexts.org The nucleophile then adds to the benzyne, followed by protonation to give the final product. libretexts.org The regiochemistry of the product can sometimes differ from the starting material, as the nucleophile can attack either of the two carbons of the triple bond in the benzyne intermediate. libretexts.org

Cross-Coupling Reactions Involving the Aryl C-Cl Bond

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gruwindsor.ca While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advancements have been made in developing catalytic systems capable of activating the C-Cl bond. nih.govnih.gov

For this compound, the C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-based substituents onto the chlorinated phenyl ring, providing a versatile method for the synthesis of more complex derivatives. The success of these reactions often depends on the choice of the palladium catalyst, the ligand, the base, and the reaction conditions. eie.gruwindsor.ca

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki | Organoboron reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Palladium-Catalyzed Carbon-Carbon Bond Formation

While aryl chlorides are common substrates in palladium-catalyzed carbon-carbon bond-forming reactions such as the Suzuki, Stille, and Heck couplings, the reactivity of this compound is complicated by the presence of the disulfide bond. The S-S bond itself is susceptible to reaction with low-valent palladium complexes.

Research into the interaction of aryl disulfides with zerovalent palladium complexes, such as those containing phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), has shown that oxidative addition across the S-S bond is a facile process. koreascience.krresearchgate.net This reaction cleaves the disulfide linkage to form two palladium-thiolato (Pd-SR) bonds, resulting in a bis(thiolato) Pd(II) complex. This process can compete with or even dominate the desired oxidative addition at the C-Cl bond, which is typically a slower, more energy-intensive step.

The primary palladium-mediated transformation for this class of compounds is therefore the cleavage of the disulfide, which can be a key step in the synthesis of palladium-thiolate complexes rather than a direct C-C bond formation at the chlorinated ring. researchgate.net

Nickel and Copper-Mediated Coupling Reactions

Nickel and copper catalysts offer alternative pathways for coupling reactions, with the disulfide bond again playing a central role. Nickel catalysts are known to mediate the formation of aryl sulfides from aryl halides and disulfides. mdpi.com A plausible catalytic cycle for such a reaction involving this compound would likely involve the nickel(0) catalyst inserting into the S-S bond rather than the C-Cl bond. mdpi.com This can be utilized in reactions where the disulfide acts as a source for arylthio groups.

Copper catalysis is particularly relevant to the chemistry of disulfides. lookchem.com Copper-catalyzed methods have been developed for the synthesis of unsymmetrical disulfides from various sulfur reagents and boronic acids. While these methods are for the formation of disulfide bonds, they underscore the high affinity of copper for sulfur and its ability to mediate reactions at this functional group. For this compound, this suggests that copper-mediated reactions would likely target the disulfide linkage for transformations or coordination.

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) on the two non-equivalent benzene rings of this compound is governed by the directing effects of the chloro and phenyldithio substituents.

Directing Effects of Thiophenoxy and Chloro Substituents

The regiochemical outcome of EAS reactions is determined by the interplay of inductive and resonance effects of the substituents attached to the aromatic rings. science.govwikipedia.org

Phenyldithio Substituent (-S-S-C₆H₅): The key influence comes from the sulfur atom directly bonded to the benzene ring. Like a thioether (-SR) group, it has a moderate electron-withdrawing inductive effect (-I) and a significant electron-donating resonance effect (+M) due to its lone pairs. This combination typically results in the group being weakly activating or very weakly deactivating and a strong ortho, para-director. science.gov

On the second phenyl ring, the substituent is a 4-chlorophenyldithio group (-S-S-C₆H₄Cl). This entire group will also act as an ortho, para-director, though its activating or deactivating strength will be modulated by the electron-withdrawing chlorine atom on the adjacent ring.

Influence on Reactivity and Isomer Distribution

The presence of two directing groups on one ring and one on the other leads to specific predictions for isomer distribution in reactions like nitration or halogenation.

Ring A (Chlorinated Ring): This ring has a chloro group at position 1 and a phenyldithio group at position 4. Both are ortho, para-directors.

The chloro group directs to positions 2 and 6 (ortho).

The phenyldithio group directs to positions 3 and 5 (ortho).

In competitive situations, the more strongly activating (or less deactivating) group typically controls the regioselectivity. The phenyldithio group is a more powerful director than the deactivating chloro group. Therefore, electrophilic attack is predicted to occur preferentially at the positions ortho to the phenyldithio group (positions 3 and 5).

Ring B (Unsubstituted Ring): This ring is substituted with the 4-chlorophenyldithio group. As an ortho, para-director, it will direct incoming electrophiles to the positions ortho and para to the point of attachment.

| Ring | Substituent(s) | Electronic Effect | Directing Influence | Predicted Major Product Position(s) |

|---|

| Ring A | 1-Chloro, 4-(Phenyldithio) | -Cl: Deactivating -S-S-Ph: Weakly Activating/Deactivating | -Cl: ortho, para -S-S-Ph: ortho, para | 3 and 5 (ortho to the stronger -S-S-Ph director) | | Ring B | 4-Chlorophenyldithio | Weakly Activating/Deactivating | ortho, para | ortho and para to the sulfur atom |

Metal-Mediated Transformations and Coordination Chemistry

Beyond catalytic coupling, this compound can directly interact with metal centers, functioning as a ligand to form coordination complexes.

Ligand Properties of the Disulfide and Thioether Moieties

The sulfur atoms in this compound possess lone pairs of electrons, making them effective donors (ligands) for transition metals, particularly soft metals that form strong bonds with soft ligands like sulfur.

The disulfide bridge is a particularly interesting functional group in coordination chemistry. It can coordinate to a metal center in several ways, but a common and significant reaction is oxidative addition. In this process, a low-valent metal center inserts into the S-S bond, cleaving it and becoming oxidized in the process. The result is the formation of two metal-thiolate bonds. acs.org

For example, the reaction of aryl disulfides with the cationic complex [RuCp(CH₃CN)₃]⁺ results in a clean oxidative addition to yield a dinuclear Ru(III)-Ru(III) complex where two thiolate ligands bridge the two ruthenium centers. acs.org Similarly, Pd(0) complexes react with aryl disulfides to give stable bis(thiolato) Pd(II) complexes. researchgate.net

These reactions demonstrate that this compound can act as a bridging ligand precursor. Upon reaction with two equivalents of a suitable metal complex, it can form a dinuclear complex where the two metal atoms are bridged by the two sulfur atoms that were formerly part of the disulfide link. The chloro-substituted phenyl and the unsubstituted phenyl groups would then be substituents on the bridging thiolate ligands. This property makes it a potentially useful building block for constructing specific bimetallic assemblies.

Catalytic Reactions Involving Organosulfur-Metal Complexes

Organosulfur compounds, particularly those containing carbon-sulfur (C-S) bonds, are integral to the production of pharmaceuticals and advanced materials. nih.govmdpi.com Transition-metal catalysis offers a powerful tool for the synthesis of these compounds, often utilizing disulfides like this compound as practical and less odorous alternatives to thiols. nih.govmdpi.com Rhodium and palladium complexes are particularly effective in catalyzing the cleavage of the S-S bond in disulfides, enabling the transfer of organothio groups to various organic substrates. nih.govmdpi.com These reactions are often reversible and proceed through chemical equilibria, allowing for a diverse range of chemical transformations. nih.govmdpi.com

Rhodium-Catalyzed Insertion Reactions with Alkynes and Allenes

Rhodium complexes have demonstrated significant catalytic activity in the reaction of disulfides with alkynes and allenes, leading to the formation of vinyl sulfides and other functionalized organosulfur compounds. These reactions typically proceed through the cleavage of the S-S bond and subsequent insertion of the unsaturated substrate.

Rhodium-catalyzed reactions of disulfides with alkynes can result in the formation of 1-alkylthio-2-trialkylsilylethynes when silylacetylenes are used. nih.gov For instance, the reaction of silylacetylenes with dialkyl disulfides in the presence of a rhodium catalyst, such as RhH(PPh₃)₄ and 1,1'-bis(diphenylphosphino)ferrocene (dppf), produces high yields of the corresponding thioalkynes. nih.gov This C-S bond-forming reaction is reversible, as demonstrated by the reaction of a thiol with a 1-alkylthio-1-alkyne in the presence of the rhodium catalyst, which regenerates the alkyne. nih.gov

The hydrothiolation of alkynes with thiols, catalyzed by rhodium complexes like RhCl(PPh₃)₃, can proceed with high regio- and stereoselectivity to yield trans-vinyl sulfides. acs.org The proposed mechanism involves the formation of a hydrorhodium sulfide species, which then undergoes hydrorhodation of the alkyne. acs.org In contrast, palladium catalysis can lead to the Markovnikov adduct. acs.org A variety of functional groups are tolerated in these reactions, including nitriles, amines, halogens, ethers, esters, and silanes, although strongly coordinating groups can be incompatible. acs.org

In the context of allenes, rhodium catalysts can facilitate amidation reactions, generating versatile 2-amidoallylcation-like intermediates. rsc.org These intermediates can then undergo further reactions, such as [3+2] and [3+3] annulations. rsc.org

Table 1: Examples of Rhodium-Catalyzed Reactions of Disulfides with Alkynes

| Alkyne Substrate | Disulfide | Catalyst System | Product | Yield (%) | Reference |

| Silylacetylene | Dialkyl disulfide | RhH(PPh₃)₄ / dppf | 1-Alkylthio-2-trialkylsilylethyne | High | nih.gov |

| Terminal Alkyne | Thiophenol | RhCl(PPh₃)₃ | trans-Vinyl sulfide | High | acs.org |

| Internal Alkyne | Thiophenol | Tp*Rh(PPh₃)₂ | Branched alkyl vinyl sulfide | High | acs.org |

Carbonylation Reactions with Disulfides

Rhodium catalysts are also effective in mediating carbonylative reactions involving disulfides. These reactions introduce a carbonyl group into the molecule, often leading to the formation of thioesters. A rhodium-catalyzed radical-based carbonylative coupling of alkyl halides with thiophenols has been developed, producing thioesters in good yields. dntb.gov.ua

Furthermore, rhodium complexes can catalyze the direct oxidative carbonylation of aromatic C-H bonds using carbon monoxide and alcohols to form esters. nih.gov This method is applicable to a wide range of substrates, including electron-rich, electron-poor, and heterocyclic arenes, and demonstrates excellent functional group tolerance and regioselectivity. nih.gov While this reaction does not directly involve a disulfide, it highlights the capability of rhodium catalysts to facilitate carbonylation in the presence of functional groups that could be part of a disulfide-containing molecule.

Table 2: Rhodium-Catalyzed Carbonylation Reactions

| Substrate 1 | Substrate 2 | Catalyst | Product Type | Yield (%) | Reference |

| Alkyl Halide | Thiophenol | Rhodium Complex | Thioester | Good | dntb.gov.ua |

| Arene | CO / Alcohol | Rhodium Complex | Aryl Ester | Up to 96 | nih.gov |

Palladium-Catalyzed Processes for C-S Bond Formation

Palladium-catalyzed cross-coupling reactions represent a robust and versatile method for the formation of C-S bonds, enabling the synthesis of diaryl sulfides and alkyl aryl sulfides. These reactions typically involve the coupling of an aryl halide with a thiol or a disulfide.

The first palladium-catalyzed thiation of aryl halides was reported by Migita, utilizing Pd(PPh₃)₄. nih.gov Since then, significant advancements have been made, particularly with the development of catalysts employing bidentate phosphine ligands. nih.gov For instance, the use of a palladium salt with the Josiphos ligand creates a highly stable and reactive catalyst capable of coupling aryl chlorides with thiols at very low catalyst loadings. nih.gov This system exhibits excellent functional group tolerance. nih.gov

Mechanistic studies have shown that the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov The reductive elimination step, which forms the C-S bond, is often considered the rate-determining step. It has been observed that the use of monophosphine ligands can, in some cases, lead to more effective catalysis at lower temperatures compared to bidentate ligands. nih.gov

A mechanochemical approach using ball-milling has been developed for the C-S coupling of aryl halides with thiols, which operates under solvent-free conditions. ucl.ac.ukacs.org This method is tolerant of a range of functional groups and can be completed within a few hours. ucl.ac.ukacs.org The inclusion of zinc has been found to be crucial for the efficient coupling of alkyl thiols. ucl.ac.uk

Table 3: Palladium-Catalyzed C-S Bond Formation Reactions

| Aryl Halide | Sulfur Source | Catalyst System | Product | Key Features | Reference |

| Aryl Bromide | Thiol | Pd(OAc)₂ / DiPPF | Aryl Sulfide | Wide substrate scope | organic-chemistry.org |

| Aryl Chloride | Thiol | Pd salt / Josiphos | Aryl Sulfide | Low catalyst loading, high functional group tolerance | nih.gov |

| Aryl Halide | Thiol | Pd(dba)₂ / NiXantPhos | Diaryl Sulfide | Debenzylative approach from aryl benzyl (B1604629) sulfides | acs.org |

| Aryl Halide | Thiol | Pd catalyst | Aryl Sulfide | Mechanochemical (ball-milling), solvent-free | ucl.ac.ukacs.org |

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 4 Phenyldithio Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The confirmation of the 1-Chloro-4-(phenyldithio)benzene structure is unequivocally achieved through the analysis of its ¹H and ¹³C NMR spectra. docbrown.infodocbrown.info The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the chlorophenyl and phenyl rings. Due to the influence of the chlorine and phenyldithio substituents, the protons on the chlorophenyl ring will exhibit a characteristic splitting pattern, typically appearing as two sets of doublets in the aromatic region (approximately 7.0-7.6 ppm). The protons on the unsubstituted phenyl ring will also appear in this region, likely as a more complex multiplet. docbrown.inforsc.org

The ¹³C NMR spectrum provides further structural validation by revealing the number of unique carbon environments. docbrown.info For this compound, distinct signals are expected for the carbon atoms of both aromatic rings. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the sulfur atom (C-S) will show characteristic chemical shifts influenced by the electronegativity and shielding effects of these substituents. organicchemistrydata.org The chemical shifts of the other aromatic carbons will also be affected by their position relative to the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Protons on chlorophenyl ring | 7.20 - 7.50 |

| ¹H | Protons on phenyl ring | 7.30 - 7.60 |

| ¹³C | C-Cl | 132 - 136 |

| ¹³C | C-S | 135 - 140 |

| ¹³C | Other aromatic carbons | 125 - 135 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.compitt.educarlroth.com

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. nih.govmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within each aromatic ring. uvic.ca For instance, cross-peaks would be observed between the ortho- and meta-protons on the chlorophenyl ring, and similarly for the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govbeilstein-journals.org It allows for the definitive assignment of each carbon signal to its attached proton(s), simplifying the interpretation of the complex aromatic region in both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govlibretexts.org This is particularly useful for establishing the connectivity between the two aromatic rings through the disulfide bridge. For example, correlations would be expected between the protons on the phenyl ring and the carbon atom of the chlorophenyl ring that is bonded to the sulfur atom, and vice-versa.

These 2D NMR experiments, when used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound. nih.govmdpi.com

Dynamic NMR Studies for Conformational Analysis

Diaryl disulfides are known to exhibit conformational flexibility due to rotation around the S-S and C-S bonds. core.ac.ukplos.orgnih.gov While detailed dynamic NMR studies specifically on this compound are not widely reported, the principles of such studies on related diaryl disulfides are applicable. core.ac.ukresearchgate.net By recording NMR spectra at different temperatures, it may be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to rotation and the populations of different conformers. researchgate.net Computational studies on similar molecules have shown that diaryl disulfides can exist in various conformations, with the global minimum often being a folded or extended structure. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. msu.eduscispace.com Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. docbrown.infolibretexts.org

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) rings. docbrown.infos-a-s.org

C-Cl stretching: A strong absorption band is expected in the fingerprint region, typically between 800 and 600 cm⁻¹, indicative of the chloro-substituted benzene ring. libretexts.org

C-S stretching: This vibration usually gives rise to a weak to medium intensity band in the 710-570 cm⁻¹ range.

S-S stretching: The S-S stretching vibration is often weak in the IR spectrum and can be difficult to identify definitively, but it is expected to appear in the 500-400 cm⁻¹ region. upi.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

| C-S | Stretching | 710 - 570 |

| S-S | Stretching | 500 - 400 |

Source: Compiled from general IR spectroscopy correlation tables and data for similar compounds. docbrown.infolibretexts.orgupi.edugsconlinepress.com

Raman Spectroscopy for S-S Bond Characterization and Molecular Dynamics

Raman spectroscopy is a powerful complementary technique to IR spectroscopy, particularly for characterizing the disulfide (S-S) bond. tandfonline.com The S-S stretching vibration, which is often weak in the IR spectrum, typically gives a more intense and readily identifiable signal in the Raman spectrum, usually in the range of 550-450 cm⁻¹. nih.govresearchgate.netnih.gov The exact frequency of the S-S stretch can provide information about the conformation around the disulfide bond, as it is sensitive to the dihedral angle. nih.govnih.gov

Furthermore, Raman spectroscopy can be used to study the molecular dynamics of this compound. electrochemsci.org By analyzing the line broadening of Raman bands at different temperatures, information about vibrational and rotational relaxation processes can be obtained. Studies on similar aromatic compounds have utilized Raman spectroscopy to investigate intermolecular interactions and conformational changes in both the solid state and in solution. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the analysis of this compound, it provides critical information regarding the molecule's elemental composition and structural features through high-resolution measurements and fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental formula of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to four or more decimal places. msu.edu This high accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₂H₉ClS₂. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ³²S), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for comparison with the experimentally measured value from an HRMS instrument. A close correlation between the experimental and theoretical mass confirms the elemental composition of the parent ion.

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 9 | 9.070425 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Sulfur | ³²S | 31.972071 | 2 | 63.944142 |

| Total | 251.983420 |

This interactive table details the calculation of the theoretical exact mass for the primary molecular ion of this compound.

The presence of isotopes, such as ¹³C, ³⁷Cl, and ³⁴S, results in characteristic isotopic patterns (M+1, M+2, etc.) in the mass spectrum. The M+2 peak is particularly significant for chlorine-containing compounds, as the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. docbrown.info HRMS can resolve these isotopic peaks, and their measured relative intensities provide further confidence in the assigned elemental formula.

Fragmentation Pattern Analysis for Structural Features

Electron Ionization (EI) is a common technique in mass spectrometry where high-energy electrons bombard a molecule, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint that reveals key structural motifs within the molecule. chemguide.co.uk The analysis of these fragments helps in the structural elucidation of this compound.

The most characteristic fragmentation pathway for diaryl disulfides is the homolytic or heterolytic cleavage of the sulfur-sulfur bond, which is typically the weakest bond in the molecule. oup.com This cleavage results in the formation of two key fragment ions.

Key Fragmentation Pathways:

S-S Bond Cleavage: The primary fragmentation involves the scission of the S-S bond, leading to the formation of the chlorophenylthio radical and the phenylthio cation, or vice versa. The major observed peaks would correspond to the resulting stable ions.

[C₆H₅S]⁺: Phenylthio cation at m/z 109.

[ClC₆H₄S]⁺: Chlorophenylthio cation, with characteristic isotopic peaks at m/z 143 (for ³⁵Cl) and 145 (for ³⁷Cl) in a ~3:1 ratio.

C-S Bond Cleavage: Scission of the carbon-sulfur bonds can also occur, leading to the loss of sulfur atoms or thio-substituents.

Aromatic Ring Fragmentation: The aromatic rings themselves can fragment, although this is less common for stable aromatic systems. libretexts.org A notable fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77, which arises from the loss of a chlorine atom from a chlorobenzene (B131634) fragment or a sulfur atom from a phenylthio fragment. docbrown.infodocbrown.info Another possible fragment is the chlorophenyl cation ([ClC₆H₄]⁺) at m/z 111 and 113.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 252 | [C₁₂H₉³⁵ClS₂]⁺ | Molecular Ion (M⁺) | The parent ion. |

| 254 | [C₁₂H₉³⁷ClS₂]⁺ | M+2 Isotope Peak | Due to the presence of the ³⁷Cl isotope. |

| 143 | [C₆H₄³⁵ClS]⁺ | Chlorophenylthio cation | Result of S-S bond cleavage. |

| 111 | [C₆H₄³⁵Cl]⁺ | Chlorophenyl cation | Result of C-S bond cleavage. |

| 109 | [C₆H₅S]⁺ | Phenylthio cation | Result of S-S bond cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Characteristic fragment of benzene-containing compounds. docbrown.info |

This interactive table summarizes the expected major fragments of this compound in an EI-mass spectrum.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. wikipedia.org This technique involves directing X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed model of the electron density and, consequently, the atomic positions can be constructed.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous data on its molecular geometry. Key structural parameters that would be elucidated include:

Bond Lengths: Precise measurements of all covalent bonds, such as the C-S, S-S, C-Cl, and C-C bonds within the aromatic rings.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Dihedral Angles: The C-S-S-C dihedral angle is a particularly important feature in diaryl disulfides, as it defines the conformation of the disulfide bridge. This angle is typically around 85-90° in related unstrained diaryl disulfide structures.

Intermolecular Interactions: The analysis would also reveal how molecules pack together in the crystal lattice, highlighting any non-covalent interactions such as van der Waals forces or π-π stacking between the aromatic rings.

While specific crystallographic data for this compound is not available in the public domain, analysis of related structures allows for the prediction of its likely solid-state conformation. The molecule is expected to adopt a skewed conformation around the disulfide bond.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis for electronic transitions)

Beyond MS and crystallography, other spectroscopic methods provide complementary information. UV-Visible (UV-Vis) spectroscopy, in particular, is used to study the electronic transitions within a molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals. up.ac.za For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the conjugated systems of the benzene rings.

The spectrum of this compound is expected to show characteristic absorption bands influenced by its constituent chromophores: the phenyl group and the 4-chlorophenyl group, linked by the dithio bridge.

Benzene Ring Transitions: Benzene itself exhibits a strong absorption around 200 nm and a weaker, forbidden transition (the B-band) around 255 nm. up.ac.zashimadzu.com

Influence of Substituents: The presence of the chloro- (an auxochrome) and phenyldithio- groups (a chromophore) on the benzene rings will cause a shift in the absorption maxima (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift. shimadzu.com The sulfur atoms, with their non-bonding lone pairs of electrons, can also participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The UV-Vis spectrum provides information about the extent of electronic conjugation in the molecule. The dithio- group can facilitate electronic communication between the two aromatic rings, influencing the energy levels of the molecular orbitals and thus the wavelength of maximum absorption.

Theoretical and Computational Investigations of 1 Chloro 4 Phenyldithio Benzene

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions and solvent effects is crucial for understanding the chemical behavior of 1-Chloro-4-(phenyldithio)benzene in various environments. These non-covalent forces and medium effects dictate the molecule's reactivity, solubility, and supramolecular chemistry.

Solvation Models and Empirical Correlations (e.g., Grunwald-Winstein Analysis for Solvolysis)

Solvation models are essential for quantitatively describing the influence of a solvent on reaction rates and equilibria. One of the most prominent empirical correlations in physical organic chemistry is the Grunwald-Winstein equation, which provides insights into solvolysis reaction mechanisms. nih.govweebly.com

The extended Grunwald-Winstein equation is expressed as: log(k/k₀) = lN + mY

Where:

k is the rate constant of solvolysis in a given solvent.

k₀ is the rate constant in a reference solvent (typically 80% aqueous ethanol).

l is the sensitivity of the substrate to the solvent's nucleophilicity (N).

m is the sensitivity of the substrate to the solvent's ionizing power (Y). beilstein-journals.orgkoreascience.kr

For this compound, the key reactive site for solvolysis is the carbon-chlorine bond. However, aryl chlorides are generally very unreactive towards nucleophilic substitution and solvolysis under typical conditions. savemyexams.com This low reactivity is attributed to the partial double-bond character of the C-Cl bond, resulting from the delocalization of a lone pair of electrons from the chlorine atom into the benzene (B151609) π-system. savemyexams.com Consequently, breaking the C-Cl bond requires harsh conditions. savemyexams.com

While no specific Grunwald-Winstein analysis for this compound is documented in the literature, a theoretical analysis can be proposed. The reaction would likely proceed through one of two general mechanisms, depending on the solvent properties:

Associative Mechanism (Addition-Elimination): In solvents with high nucleophilicity but lower ionizing power, a bimolecular nucleophilic aromatic substitution (S_NAr) could occur. This pathway would be characterized by a high sensitivity to solvent nucleophilicity (l value) and a moderate sensitivity to ionizing power (m value). This mechanism is common for acyl chlorides. cdnsciencepub.com

Dissociative Mechanism (Ionization, S_N1-like): In highly ionizing, non-nucleophilic solvents (like fluoroalcohols), a unimolecular pathway involving the slow formation of an unstable aryl cation might be forced. This would be reflected by a high m value (approaching 1.0) and a low l value. Such pathways have been observed for other substrates in highly ionizing solvents. nih.gov

A hypothetical Grunwald-Winstein analysis for a related aryl chloride might yield parameters similar to those shown in the table below, illustrating how these values are used to infer reaction mechanisms.

| Substrate | Proposed Mechanism | l Value (Sensitivity to N) | m Value (Sensitivity to Y) | Reference |

|---|---|---|---|---|

| Acetyl Chloride | Ionization | ~0.4 | ~0.9 | cdnsciencepub.com |

| Chloroacetyl Chloride | Addition-Elimination | ~1.0 | ~0.4 | cdnsciencepub.com |

| p-Fluorophenyl Chlorothionoformate | Dual Mechanism (Ionization in Fluoroalcohols) | 0.68 | 0.89 | nih.gov |

| This compound | Hypothetical Ionization (Forced) | Low | High | N/A |

Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions such as hydrogen and halogen bonds are fundamental in molecular recognition and crystal engineering.

Hydrogen Bonding: A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. khanacademy.org In this compound, there are no hydrogen atoms attached to highly electronegative atoms; all hydrogens are bonded to carbon. Therefore, the molecule cannot act as a hydrogen bond donor. koreascience.kr

However, the sulfur atoms of the disulfide bridge, with their lone pairs of electrons, can act as weak hydrogen bond acceptors. nih.govresearchgate.net Studies on diethyl disulfide have shown that the disulfide bond can indeed participate in hydrogen bonding with donor molecules like water. nih.govresearchgate.net The strength of such S···H bonds is generally weaker than conventional O···H or N···H bonds.

Halogen Bonding: Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (termed a σ-hole) is attracted to a nucleophilic site. nih.gov The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen, along the extension of the R-X covalent bond. nih.gov The strength of halogen bonds typically follows the trend I > Br > Cl > F. nih.gov

For this compound, the chlorine atom can act as a halogen bond donor. The strength of this interaction is modulated by the substituent on the benzene ring. researchgate.net Electron-withdrawing groups tend to make the σ-hole more positive, enhancing the halogen bond strength. The phenyldithio group's net electronic effect would determine the potency of the chlorine atom as a halogen bond donor. Computational studies on substituted chlorobenzenes interacting with Lewis bases like trimethylamine (B31210) have quantified these effects. researchgate.net

Furthermore, the sulfur atoms in the disulfide bridge can act as halogen bond acceptors, interacting with halogen bond donors. The interplay between the molecule's capacity to both donate and accept halogen bonds makes it a potentially interesting building block for supramolecular assemblies. mdpi.com

| Interaction Type | Interacting Pair Example | Calculated Interaction Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | (C₂H₅)₂S₂ ··· H₂O | -3.0 to -5.0 | Disulfide sulfur acts as a weak H-bond acceptor. researchgate.net |

| Halogen Bond (Donor) | C₆H₅Cl ··· N(CH₃)₃ | -1.5 to -2.5 | Chlorine σ-hole interacts with nitrogen lone pair. researchgate.net |

| Halogen Bond (Donor) | C₆F₅Cl ··· N(CH₃)₃ | -3.0 to -4.0 | Electron-withdrawing F atoms enhance Cl σ-hole. nih.gov |

| π-π Stacking | C₆H₅Cl ··· C₆H₅Cl | ~ -3.5 | Interaction between aromatic rings. aip.org |

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering valuable support for experimental characterization. Density Functional Theory (DFT) is a commonly employed method for these predictions. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra via computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach has become a standard tool. acs.org For this compound, the predicted chemical shifts would be influenced by the electronic effects of both the chlorine atom and the phenyldithio group.

¹H NMR: The aromatic protons would appear as a complex multiplet system. The protons on the chlorophenyl ring would be influenced by the electron-withdrawing, ortho-para directing chlorine atom and the phenyldithio group at the para position. The protons on the unsubstituted phenyl ring would show a pattern typical for a monosubstituted benzene.

¹³C NMR: The chemical shifts of the aromatic carbons can be accurately predicted. researchgate.net The carbon atom bonded to chlorine (ipso-carbon) would be shifted downfield. The carbon bonded to the sulfur atom would also experience a significant shift. DFT calculations can help in the unambiguous assignment of each carbon signal. acs.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching and bending modes. For this compound, key predicted vibrational bands would include:

C-Cl Stretch: A characteristic band for the carbon-chlorine bond.

Aromatic C-H Stretch: Bands typically appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: Generally found in the 600-800 cm⁻¹ range. researchgate.netcdnsciencepub.com

S-S Stretch: A weak absorption typically in the 400-500 cm⁻¹ region. researchgate.netcdnsciencepub.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the two aromatic rings and n → π* transitions involving the non-bonding electrons on the sulfur atoms. acs.org The disulfide linkage itself is a chromophore. The combination of the phenyl, chlorophenyl, and dithio groups would likely result in multiple absorption bands in the ultraviolet region.

| Spectroscopic Technique | Predicted Feature | Approximate Range/Value | Structural Origin |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 7.8 ppm | Protons on both phenyl rings. |

| ¹³C NMR | Aromatic Carbons | 120 - 150 ppm | Carbons of both phenyl rings. |

| ¹³C NMR | C-Cl Carbon | 130 - 140 ppm | Ipso-carbon attached to chlorine. |

| IR | Aromatic C-H Stretch | 3050 - 3100 cm⁻¹ | Stretching of C-H bonds on the rings. |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Ring stretching vibrations. |

| IR | C-S Stretch | 600 - 800 cm⁻¹ | Carbon-sulfur bond stretching. cdnsciencepub.com |

| IR | S-S Stretch | 400 - 500 cm⁻¹ | Disulfide bond stretching. cdnsciencepub.com |

| UV-Vis | π → π* transitions | 220 - 280 nm | Electronic transitions within the aromatic systems. acs.org |

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

1-Chloro-4-(phenyldithio)benzene serves as a key starting material in the creation of intricate molecular architectures, leveraging the reactivity of its disulfide bond and the chloro-substituted aromatic ring.

Building Block for Multifunctional Aromatic Systems

The structure of this compound makes it an ideal building block for constructing multifunctional aromatic systems. The presence of two distinct phenyl rings connected by a disulfide bridge, with one ring activated by a chlorine atom, allows for selective chemical modifications. This dual functionality enables the stepwise introduction of various substituents, leading to the formation of complex aromatic compounds with tailored electronic and steric properties. beilstein-journals.orgnih.gov These systems are of interest in medicinal chemistry and materials science, where precise control over molecular architecture is crucial for designing molecules with specific functions. beilstein-journals.org

Intermediate in the Formation of Other Organosulfur and Organochlorine Compounds

As an intermediate, this compound is pivotal in the synthesis of a diverse range of organosulfur and organochlorine compounds. ontosight.ai The disulfide bond can be readily cleaved or modified, providing a gateway to various sulfur-containing functional groups. For instance, reduction of the disulfide bond can yield the corresponding thiol, which can then participate in a host of reactions, including nucleophilic substitutions and additions. wikipedia.org Furthermore, the chlorine atom on the benzene (B151609) ring can be substituted through various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable intermediate for synthesizing compounds with potential applications in pharmaceuticals and agrochemicals. researchgate.netgoogle.com

Role in the Development of New Catalysts and Ligands (as a structural motif)

The diaryl disulfide motif present in this compound is a recognized structural element in the design of new catalysts and ligands. beilstein-journals.org The sulfur atoms in the disulfide bridge can coordinate with transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes. nih.gov While direct use of this compound as a ligand is not extensively documented, the broader class of diaryl disulfides has been shown to be effective in various catalytic processes, including certain types of cycloaddition and oxidation reactions. beilstein-journals.org The electronic properties of the aryl groups, which can be tuned by substituents like the chlorine atom in this compound, play a crucial role in modulating the performance of these catalysts.

Potential in Organic Electronics and Materials Science (e.g., as part of organic semiconductors)

Organosulfur compounds are increasingly being explored for their potential in organic electronics and materials science, and this compound represents a relevant structural unit in this context. ontosight.ai The sulfur atoms, with their available lone pairs of electrons, can enhance intermolecular interactions and facilitate charge transport in organic materials. The incorporation of diaryl disulfide moieties into polymer backbones or as pendant groups can influence the material's semiconducting properties. While specific studies on polymers derived directly from this compound are limited, the fundamental structure is analogous to building blocks used in the synthesis of organic semiconductors. nih.gov The presence of the chlorine atom can further modify the electronic properties and solubility of the resulting materials.

Derivatives for Chemical Probes and Reagents

The diaryl disulfide linkage is a key functional group in the design of chemical probes and reagents, particularly for the detection of biologically relevant thiols. The reactivity of the disulfide bond towards thiol-disulfide exchange forms the basis of "turn-on" fluorescent probes. Although specific probes based on the this compound scaffold are not widely reported, the general principle is applicable. Derivatives of this compound could be functionalized with fluorophores and quencher molecules to create probes that signal the presence of specific thiols through a change in fluorescence. researchgate.net The chloro-substituent could also be used as a handle for attaching the disulfide unit to other molecular frameworks to create novel reagents for organic synthesis.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 1-Chloro-4-(phenyldithio)benzene and related unsymmetrical disulfides. Traditional methods often involve harsh reagents and produce significant waste. rsc.orgrsc.orgtandfonline.com The development of "green" synthetic protocols is a key area of investigation.

Key research thrusts in this area include:

Catalytic Aerobic Oxidation: The use of base-catalyzed aerobic oxidative dehydrogenative coupling of thiols presents a green and practical approach. rsc.org Future work could optimize this method for the specific synthesis of this compound, exploring various catalysts and reaction conditions to maximize yield and selectivity.

Water-Based Synthesis: The development of synthetic methods that utilize water as a solvent is highly desirable. rsc.orgrsc.orgtandfonline.com Research into iodine-catalyzed oxidation of the corresponding thiols in aqueous media, with in-situ regeneration of the iodine catalyst using an environmentally friendly oxidant like hydrogen peroxide, could provide a fully recyclable and sustainable process. rsc.orgrsc.org

One-Pot Syntheses: Methodologies that allow for the one-pot synthesis of unsymmetrical disulfides from two different thiols are of great interest as they reduce purification steps and waste. organic-chemistry.org Exploring reagents like 1-chlorobenzotriazole (B28376), which activate one thiol to react with another, could be a fruitful avenue. organic-chemistry.org

Flow Chemistry and Mechanochemistry: The application of flow chemistry could enable better control over reaction parameters, leading to higher yields and purity. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also offer a green alternative to traditional solution-phase synthesis.

A comparison of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Catalytic Aerobic Oxidation | Uses O₂ as the oxidant, base catalyst (e.g., K₂CO₃, Cs₂CO₃). rsc.org | High atom economy, use of a green oxidant, mild conditions. rsc.org | Catalyst optimization, substrate scope extension to chloro-substituted aryl thiols. |

| Water-Based Iodine Catalysis | Employs water as a solvent and a recyclable iodine catalyst. rsc.orgrsc.org | Environmentally benign, catalyst can be regenerated and reused. rsc.orgrsc.org | Optimizing catalyst turnover, exploring a broader range of thiol substrates. |

| One-Pot Thiol Coupling | Utilizes activating agents to facilitate the reaction of two different thiols. organic-chemistry.org | Reduced number of synthetic steps, simplified purification. organic-chemistry.org | Development of new, milder activating agents and expanding the reaction scope. |

Exploration of Unprecedented Reactivity Patterns

The disulfide bond in this compound is not merely a linker but a functional group with a rich and potentially underexplored reactivity profile. Future research should aim to uncover novel transformations of this moiety.

Promising areas of investigation include:

C-S Bond Cleavage Reactions: While disulfide exchange (S-S bond cleavage) is common, the cleavage of the carbon-sulfur (C-S) bond is less conventional. Recent studies have shown that nickel-catalyzed reductive cross-couplings of diaryl disulfides can proceed via C-S bond cleavage to form biaryls. rsc.org Investigating the potential of this compound to undergo such reactions could lead to new carbon-carbon bond-forming methodologies.

Radical-Mediated Transformations: The reaction of radicals with sulfur compounds can lead to unique products. For instance, radical substitution on tetrasulfides has been shown to be an effective route to unsymmetrical disulfides. organic-chemistry.orgacs.org Exploring the reactivity of this compound with various radical precursors could unveil novel synthetic pathways and provide access to new organosulfur compounds.

Electrophilic and Nucleophilic Activation: The disulfide bond can be activated by both electrophiles and nucleophiles. A deeper understanding of the factors that control the regioselectivity of these reactions in an unsymmetrical disulfide like this compound is needed. This could lead to the development of selective functionalization strategies.

Catalytic Disulfide Metathesis: High-pressure conditions have been shown to promote disulfide exchange reactions in the absence of catalysts. researchgate.net Investigating the behavior of this compound under high pressure could lead to efficient and clean methods for creating new disulfide linkages.

Integration into Advanced Functional Materials

The dynamic nature of the disulfide bond makes it an attractive component for the design of "smart" or functional materials. nih.gov The incorporation of this compound or its derivatives into polymeric structures is a promising area for future research.

Specific research directions include:

Self-Healing Polymers: Disulfide bonds can be reversibly cleaved and reformed, a property that can be harnessed to create self-healing materials. bohrium.comresearchgate.net Integrating this compound as a cross-linker or a side-chain functional group in polymers could lead to new self-healing elastomers, coatings, and adhesives. bohrium.comresearchgate.net

Stimuli-Responsive Drug Delivery Systems: The disulfide bond is stable in the oxidizing environment of the bloodstream but can be cleaved in the reducing environment inside cells. This makes disulfide-containing polymers excellent candidates for drug delivery vehicles that release their cargo specifically at the target site. nih.gov this compound could be used to create such polymers with tailored properties.

Photo-Curable Resins and Vitrimers: The development of photo-curable acrylate (B77674) polymers containing disulfide bonds has led to materials with self-healing capabilities. bohrium.com The synthesis of monomers derived from this compound for incorporation into such systems could lead to new 3D-printable and recyclable materials. upc.edu

Functional Coatings: The ability of aryl disulfides to interact with surfaces could be exploited to create functional coatings with specific properties, such as antimicrobial or anti-fouling surfaces.

Table 2 outlines potential applications of this compound in functional materials.

| Material Type | Role of Disulfide Bond | Potential Application | Key Research Challenge |

| Self-Healing Polymers | Reversible cross-linking. bohrium.comresearchgate.net | Coatings, adhesives, flexible electronics. | Optimizing healing efficiency and mechanical properties. |

| Drug Delivery Systems | Reductive cleavage for cargo release. nih.gov | Targeted cancer therapy, gene delivery. | Tuning release kinetics and biocompatibility. |

| Photo-Curable Resins | Dynamic cross-linking. bohrium.comupc.edu | 3D printing, recyclable thermosets. | Achieving high resolution and mechanical strength in printed objects. |

Interdisciplinary Research with Computational Chemistry and Analytical Techniques

To fully unlock the potential of this compound, a synergistic approach combining experimental work with computational modeling and advanced analytical methods is essential.

Future interdisciplinary research should focus on:

Computational Modeling (DFT Studies): Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. tandfonline.comtandfonline.combohrium.comnih.govresearchgate.net Such studies can predict reaction pathways, explain observed reactivity patterns, and guide the design of new experiments. For example, DFT can help to understand the factors influencing C-S versus S-S bond cleavage. rsc.org

Advanced Mass Spectrometry Techniques: The characterization of organosulfur compounds can be challenging. acs.orgnih.govcopernicus.orgacs.orgcopernicus.org The use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be crucial for the analysis of reaction mixtures and the identification of novel products. ijpsjournal.comchromatographytoday.comnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide detailed structural information. nih.gov

Spectroscopic Analysis: In-depth spectroscopic studies using advanced NMR techniques and vibrational spectroscopy (IR and Raman) will be necessary to fully characterize the structure and bonding in new materials derived from this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: If this compound or its derivatives show biological activity, QSAR studies, which correlate chemical structure with biological activity using computational descriptors, could be employed to design more potent analogues. nih.gov

Q & A

Basic: What synthetic methodologies are reliable for preparing 1-Chloro-4-(phenyldithio)benzene?

Answer:

A common approach involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling. For NAS, 1-chloro-4-iodobenzene can react with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, copper-catalyzed C–S bond formation (Ullmann-type coupling) between 1-chloro-4-iodobenzene and diphenyldisulfide (PhS–SPh) in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) at 120°C yields the target compound . Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the dithio group. Purity is confirmed via TLC and recrystallization in ethanol.

Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?

Answer:

1H-NMR (400 MHz, CDCl₃) typically shows:

- Aromatic protons as two doublets (δ 7.2–7.5 ppm, J = 8.5 Hz) due to para-substitution.

- The phenylthio group’s protons as a multiplet (δ 7.3–7.4 ppm).

13C-NMR (100 MHz, CDCl₃) confirms the S–S bond via sulfur-induced deshielding: - Quaternary carbons at δ 135–140 ppm (C–Cl and C–S).

- DEPTQ spectra distinguish CH vs. quaternary carbons. Compare with structurally analogous compounds (e.g., 1-Chloro-4-(phenylethynyl)benzene ).

Basic: What are critical stability considerations for storing this compound?

Answer:

The dithio (–S–S–) group is prone to oxidation and thermal degradation. Store under inert gas (Ar) at –20°C in amber vials to prevent light-induced decomposition. Avoid prolonged exposure to moisture, as hydrolysis can yield sulfonic acid derivatives. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3–6 months .

Advanced: How do electronic effects of the phenyldithio group influence electrophilic aromatic substitution (EAS) reactivity?

Answer:

The –S–S– group is electron-withdrawing via resonance (–M effect), deactivating the ring. However, steric hindrance from the bulky substituent directs EAS to the meta position relative to chlorine. Experimental validation involves nitration (HNO₃/H₂SO₄) at 0°C, followed by LC-MS to identify meta-nitro derivatives. Compare with computational predictions (DFT calculations of Fukui indices) . Contradictions may arise if competing steric/electronic effects dominate .

Advanced: What computational strategies model the environmental persistence of this compound?

Answer:

Use quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and bioaccumulation factors (BCF). Key parameters:

- Octanol-water partition coefficient (log P): Estimated via COSMOtherm (~3.5).

- Hydrolysis rate: Simulated using Gaussian09 at the B3LYP/6-31+G(d,p) level.

Validate against experimental data from analogous chlorinated aromatics (e.g., DDE’s environmental persistence ).

Advanced: How to resolve contradictions in catalytic hydrogenation reactivity studies of this compound?

Answer:

Discrepancies in hydrogenation rates (e.g., incomplete S–S bond reduction) may stem from catalyst poisoning. Test Pd/C vs. Raney Ni under varying H₂ pressures (1–10 atm). Monitor intermediates via GC-MS. For example, over-reduction to thiols (–SH) can occur if reaction times exceed 12 hours. Cross-reference with chromium-catalyzed hydrogenation protocols for similar substrates .

Advanced: What analytical workflows confirm the absence of toxic byproducts in scaled-up syntheses?

Answer:

- GC-MS : Screen for chlorinated dibenzodithiins (potential genotoxic impurities) using a DB-5MS column.

- ICP-MS : Quantify residual heavy metals (e.g., Cu from catalysis) below 10 ppm.

- In vitro assays : Assess cytotoxicity (HEK293 cell line, IC₅₀ > 100 µM) to validate safety .

Advanced: How does the dithio group affect crystallographic packing in this compound derivatives?

Answer:

Single-crystal XRD reveals intermolecular S···S interactions (3.3–3.5 Å) stabilizing the lattice. Compare with hydrate or co-crystal structures (e.g., amino acid complexes ). For accurate refinement, use high-resolution data (Mo Kα, λ = 0.71073 Å) and SHELX-97. Discrepancies in unit-cell parameters may indicate polymorphism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.